An In-depth Technical Guide to the Chemical Properties of Ammonium Iron(III) Sulfate Dodecahydrate
An In-depth Technical Guide to the Chemical Properties of Ammonium Iron(III) Sulfate Dodecahydrate
Introduction
Ammonium iron(III) sulfate dodecahydrate, NH₄Fe(SO₄)₂·12H₂O, is a double salt belonging to the class of compounds known as alums.[1][2] Commonly referred to as ferric ammonium sulfate (FAS) or iron alum, this compound is a staple in research and industrial laboratories.[3] It presents as pale violet, efflorescent octahedral crystals.[4] This guide provides an in-depth exploration of its core chemical properties, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, thermal characteristics, solution chemistry, and key applications, grounding our discussion in established scientific principles.
Core Physical and Chemical Properties
A summary of the fundamental properties of ammonium iron(III) sulfate dodecahydrate is presented below, providing a foundation for understanding its chemical behavior.
| Property | Value | Citations |
| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O | [3] |
| Molecular Weight | 482.19 g/mol | [5] |
| Appearance | Pale purple/violet octahedral crystals | [2][6] |
| Density | 1.71 g/cm³ | [3] |
| Melting Point | 39–41 °C (102–106 °F) | [2] |
| Solubility in Water | 1240 g/L at 25 °C | [2] |
| Solubility in Other Solvents | Insoluble in alcohol | |
| pH of Solution | ~1.8–2.5 (for 0.1 M to 100 g/L solutions at 20-25 °C) | [3][7] |
Molecular Structure and Spectroscopic Characterization
The chemical behavior of ferric ammonium sulfate is a direct consequence of its intricate three-dimensional structure. As an alum, it possesses a characteristic cubic crystal system in its dodecahydrate form, with a lattice parameter a = 12.293 Å.[8] The fundamental units of this structure are the ammonium cation (NH₄⁺), the sulfate anions (SO₄²⁻), and the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺.
The iron(III) center is octahedrally coordinated by six water molecules.[9] It is this [Fe(H₂O)₆]³⁺ complex that is responsible for the compound's color and its rich aqueous chemistry. The remaining six water molecules are incorporated into the crystal lattice, participating in an extensive network of hydrogen bonds with the sulfate anions and the coordinated water molecules, which stabilizes the overall structure.
Caption: Octahedral coordination of the Fe(III) ion by six water molecules.
Spectroscopic Properties
UV-Visible Spectroscopy: The pale violet color of the solid and the yellow-brown color of its aqueous solutions are due to electronic transitions involving the [Fe(H₂O)₆]³⁺ ion. As a d⁵ high-spin complex, its d-d transitions are spin-forbidden and thus very weak. The observed color is primarily due to ligand-to-metal charge transfer (LMCT) bands that tail from the UV into the visible region, which are much more intense.
Infrared (IR) Spectroscopy: The FTIR spectrum of the compound is characterized by strong, broad absorption bands corresponding to the O-H stretching of the water molecules (both coordinated and lattice) and the N-H stretching of the ammonium ion. Additionally, characteristic sharp peaks associated with the sulfate anion (S-O stretching and bending modes) are prominent.
Synthesis and Purification
Understanding the synthesis of ferric ammonium sulfate provides insight into its stability and handling. A common and reliable laboratory-scale preparation involves the oxidation of ferrous sulfate followed by crystallization.
Causality of Experimental Design
The choice of reagents and conditions is critical. Ferrous sulfate (Fe²⁺) is used as a readily available and stable precursor. Nitric acid is a potent oxidizing agent chosen to efficiently convert Fe²⁺ to Fe³⁺. The addition of sulfuric acid is crucial; it prevents the precipitation of ferric hydroxide [Fe(OH)₃] by keeping the pH low, which is necessary as Fe³⁺ is prone to hydrolysis.[6][10] Finally, the addition of ammonium sulfate provides the counter-ion necessary to form the desired double salt upon cooling and crystallization.
Experimental Protocol: Synthesis from Ferrous Sulfate
This protocol details the oxidation of iron(II) to iron(III) and subsequent crystallization of high-purity ferric alum.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
Procedure:
-
Dissolution: In a fume hood, dissolve a specific molar amount of ferrous sulfate heptahydrate in distilled water containing a small amount of concentrated sulfuric acid (to prevent premature hydrolysis).
-
Oxidation: Gently heat the solution and add concentrated nitric acid dropwise. The solution will turn from pale green (Fe²⁺) to a dark reddish-brown, accompanied by the evolution of nitrogen oxide gases (brown fumes).[6] Continue heating until the evolution of brown fumes ceases, indicating the complete oxidation of Fe²⁺ to Fe³⁺.
-
Salt Addition: Dissolve an equimolar amount of ammonium sulfate in the hot solution.
-
Crystallization: Remove the solution from heat and allow it to cool slowly. Covering the beaker and leaving it undisturbed at room temperature, followed by further cooling in an ice bath, will promote the formation of large, well-defined crystals.
-
Isolation and Washing: Decant the supernatant liquid (mother liquor). Collect the pale violet crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold distilled water, followed by a wash with ethanol to facilitate drying.
-
Drying: Dry the crystals on a watch glass or between filter papers at room temperature. Do not heat, as this will cause the crystals to lose their water of hydration.
Caption: Workflow for the laboratory synthesis of ferric ammonium sulfate.
Thermal Decomposition
The thermal stability of ferric ammonium sulfate is dictated by its waters of hydration and the nature of its constituent ions. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process.
-
Dehydration: Upon gentle heating, the compound first melts in its own water of crystallization around 39-41°C.[2] Further heating to approximately 230°C results in the complete loss of all 12 water molecules.[8]
-
Decomposition of Cations/Anions: At significantly higher temperatures, the anhydrous salt begins to decompose. Studies on similar alums and sulfates suggest that this process involves the release of ammonia and sulfur oxides.
-
Formation of Ferric Oxide: The ultimate solid residue upon strong ignition is ferric oxide (Fe₂O₃), typically formed at temperatures between 550°C and 750°C.[8]
This well-defined thermal behavior is critical for applications where the material might be subjected to elevated temperatures and for gravimetric analysis procedures.
Aqueous Solution Chemistry
The chemistry of ferric ammonium sulfate in water is dominated by the behavior of the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺.
Acidity and Hydrolysis
The high positive charge of the small Fe³⁺ ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than bulk water. This results in the spontaneous hydrolysis of the complex, releasing a proton (H⁺) into the solution and causing the characteristic acidity.[3] This is a stepwise equilibrium process:
Step 1: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺ Step 2: [Fe(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Fe(OH)₂(H₂O)₄]⁺ + H₃O⁺
Further hydrolysis can lead to the formation of polynuclear species, such as the dimer [Fe₂(OH)₂(H₂O)₈]⁴⁺, and eventually to the precipitation of amorphous ferric hydroxide, Fe(OH)₃, if the pH is not kept sufficiently low. This is why solutions of ferric ammonium sulfate are typically prepared with the addition of a small amount of acid to suppress hydrolysis and maintain the integrity of the Fe³⁺(aq) ion.
Caption: Stepwise hydrolysis of the [Fe(H₂O)₆]³⁺ ion in aqueous solution.
Redox Chemistry
Ferric ammonium sulfate is a moderately effective oxidizing agent, a property derived from the Fe³⁺/Fe²⁺ redox couple. The standard reduction potential for the reaction:
Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq)
is +0.77 V. This potential allows it to be used in various redox reactions and makes it a valuable standard in analytical chemistry. It can be reduced to ferrous ammonium sulfate (Mohr's salt), a Fe(II) compound.[2]
Applications in Research and Development
The well-defined stoichiometry, stability in acidic solution, and redox activity of ferric ammonium sulfate make it indispensable in several scientific domains.
Analytical Chemistry: The Volhard Method
One of the classic and most illustrative applications of ferric alum is as an indicator in the Volhard method, an indirect (back-titration) procedure for determining halide ions (Cl⁻, Br⁻, I⁻).[1]
Principle:
-
An excess, known amount of standard silver nitrate (AgNO₃) solution is added to the acidic halide sample, precipitating the silver halide (e.g., AgCl).
-
The unreacted excess Ag⁺ in the solution is then titrated with a standard potassium thiocyanate (KSCN) solution.
-
Ferric alum is added as the indicator. As long as excess Ag⁺ is present, the added thiocyanate precipitates as white silver thiocyanate (AgSCN).
-
At the endpoint, once all the Ag⁺ has been consumed, the first slight excess of thiocyanate reacts with the Fe³⁺ from the indicator to form a distinct, blood-red soluble complex, [Fe(SCN)(H₂O)₅]²⁺.[1] The appearance of this red color signals the end of the titration.
The key to this method's success is the use of a nitric acid medium, which prevents the precipitation of iron as its hydroxide and does not interfere with the silver halide precipitation.
Protocol: Chloride Determination by the Volhard Method
Reagents:
-
Standardized ~0.1 M AgNO₃ solution
-
Standardized ~0.1 M KSCN solution
-
Ferric alum indicator solution (saturated aqueous solution)
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene (optional, for chloride determination)
-
Chloride-containing unknown sample
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the chloride sample into an Erlenmeyer flask. Acidify with several mL of concentrated HNO₃.
-
Silver Precipitation: Add a known excess volume of standard 0.1 M AgNO₃ solution from a burette. Swirl to coagulate the white AgCl precipitate.
-
Back Titration: Add 1-2 mL of the ferric alum indicator solution. Titrate the solution with the standard 0.1 M KSCN solution. Swirl the flask vigorously throughout the titration to ensure the thiocyanate reacts with the Ag⁺ in solution rather than on the surface of the precipitate.
-
Endpoint: The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex.[11]
-
Calculation: The amount of chloride in the original sample is calculated by subtracting the moles of KSCN used (which corresponds to the excess AgNO₃) from the total moles of AgNO₃ initially added.
Note on Chloride Analysis: Since AgCl is more soluble than AgSCN, the thiocyanate can react with the AgCl precipitate, causing a fading endpoint and inaccurate results. To prevent this, the AgCl precipitate should ideally be filtered off before the back-titration, or a few mL of an immiscible organic liquid like nitrobenzene can be added to coat the AgCl particles and protect them from reacting with the KSCN.[1]
Other Key Applications
-
Biochemistry: Used as a source of Fe³⁺ ions and as a catalyst for generating free radicals in studies of oxidative stress and lipid peroxidation.[3] It can also be used to reconstitute iron-dependent apoenzymes.[3]
-
Water Treatment: Acts as an effective coagulant and flocculant for purifying drinking water and treating industrial wastewater.
-
Dyeing and Textiles: Employed as a mordant, a substance that helps fix dyes to fabrics.[9]
Conclusion
Ammonium iron(III) sulfate dodecahydrate is a compound whose utility is deeply rooted in its fundamental chemical properties. Its well-defined crystal structure, predictable thermal decomposition, and the versatile aqueous chemistry of the hexaaquairon(III) ion—particularly its hydrolysis and redox behavior—make it a powerful tool for scientists and researchers. From the synthesis of novel materials to the precise quantification of analytes and the study of biochemical pathways, a thorough understanding of this classic reagent remains essential for innovation and discovery in the chemical sciences.
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Crystal growing wiki. (2018). Iron(III)-ammonium sulfate. Retrieved from [Link]
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Wikipedia. (n.d.). Ammonium iron(III) sulfate. Retrieved from [Link]
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Sciencemadness.org. (2006). Preparation of Ammonium iron (III) sulphate (ferric alum). Retrieved from [Link]
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Slideshare. (n.d.). Volhard`s Method. Retrieved from [Link]
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digicollections.net. (n.d.). Ferric ammonium sulfate (0.1 mol/L) VS.... Fuchsin/sulfurous acid TS. Retrieved from [Link]
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Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate. Retrieved from [Link]
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Chem-supply.net. (2024). Volhard method - determination of chlorides by titration with silver nitrate. Retrieved from [Link]
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Scribd. (n.d.). Experiment-1 Visible Spectroscopy of Hexaaquacobalt (II) Ion. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Crystal Structure of (NH4)2VO(SO4)2·H2O. Retrieved from [Link]
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